
(4-(Methoxycarbonyl)-phenyl) zinc pivalate (0.88 mmol/g)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Methoxycarbonyl)-phenyl) zinc pivalate (088 mmol/g) is a zinc-based organometallic compound It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further bonded to a zinc pivalate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)-phenyl) zinc pivalate typically involves the reaction of (4-(Methoxycarbonyl)-phenyl) magnesium bromide with zinc pivalate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of (4-(Methoxycarbonyl)-phenyl) zinc pivalate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Methoxycarbonyl)-phenyl) zinc pivalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc carboxylates.
Reduction: It can be reduced to form zinc hydrides.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc carboxylates, while reduction may produce zinc hydrides.
Aplicaciones Científicas De Investigación
(4-(Methoxycarbonyl)-phenyl) zinc pivalate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a zinc source in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in zinc supplementation and as a component in drug delivery systems.
Industry: It is used in the production of advanced materials, including metal-organic frameworks and as a precursor for the synthesis of other organometallic compounds.
Mecanismo De Acción
The mechanism by which (4-(Methoxycarbonyl)-phenyl) zinc pivalate exerts its effects involves the coordination of the zinc ion with various substrates. The zinc ion acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. This coordination can activate substrates for further chemical reactions, making the compound an effective catalyst.
Comparación Con Compuestos Similares
Similar Compounds
(2,4-Dimethoxypyrimidin-5-yl) zinc pivalate: Similar in structure but with a pyrimidinyl group instead of a phenyl group.
Zinc acetate: A simpler zinc carboxylate without the methoxycarbonyl group.
Zinc chloride: A common zinc compound used in various chemical reactions.
Uniqueness
(4-(Methoxycarbonyl)-phenyl) zinc pivalate is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and coordination properties. This makes it particularly useful in specific catalytic applications where other zinc compounds may not be as effective.
Propiedades
IUPAC Name |
zinc;2,2-dimethylpropanoate;methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.C5H10O2.Zn/c1-8-7-5-3-2-4-6-7;1-5(2,3)4(6)7;/h3-6H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJWJAVABXFXAS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].COC1=CC=[C-]C=C1.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
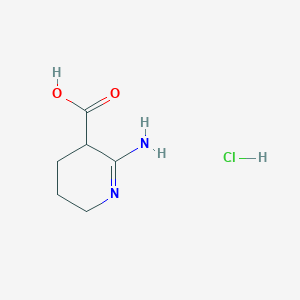
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2565220.png)
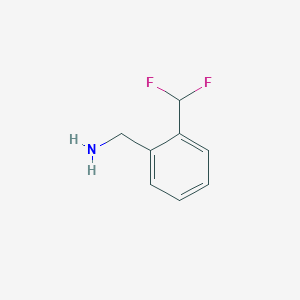
![(3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid](/img/structure/B2565223.png)
![N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide](/img/new.no-structure.jpg)
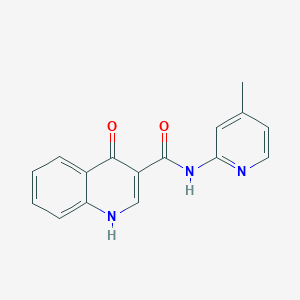

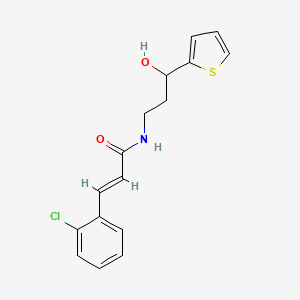
![[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2565234.png)
![2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565237.png)
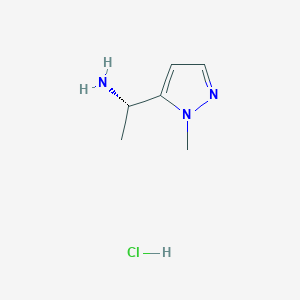
![1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene](/img/structure/B2565239.png)

![6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565242.png)
